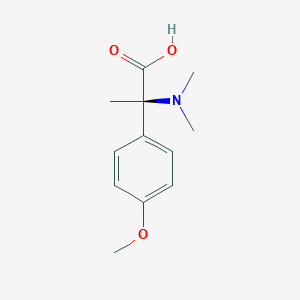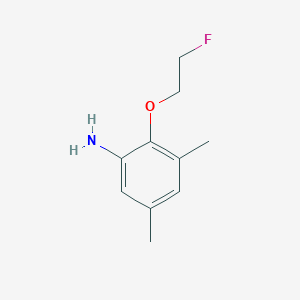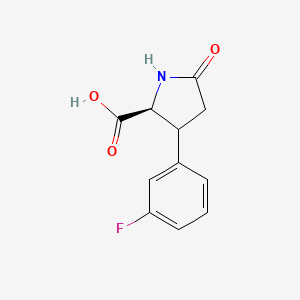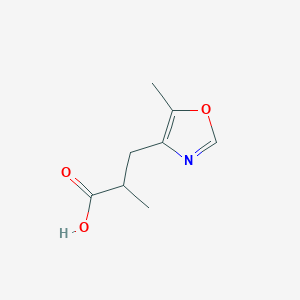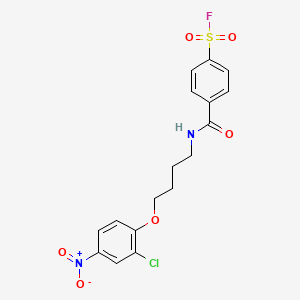
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl fluoride group, a carbamoyl group, and a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the intermediate 2-chloro-4-nitrophenol. This intermediate is then reacted with 1,4-dibromobutane to form the 4-(2-chloro-4-nitrophenoxy)butyl bromide. The next step involves the reaction of this intermediate with benzene-1-sulfonyl fluoride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Quinone Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl chloride
- 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl bromide
- 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl iodide
Uniqueness
The presence of the sulfonyl fluoride group in 4-((4-(2-Chloro-4-nitrophenoxy)butyl)carbamoyl)benzene-1-sulfonyl fluoride distinguishes it from its similar compounds. This functional group imparts unique reactivity, particularly in its ability to inhibit enzymes by reacting with serine residues. This makes it a valuable compound for research in enzyme inhibition and drug development.
Eigenschaften
CAS-Nummer |
25313-34-2 |
|---|---|
Molekularformel |
C17H16ClFN2O6S |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
4-[4-(2-chloro-4-nitrophenoxy)butylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)5-8-16(15)27-10-2-1-9-20-17(22)12-3-6-14(7-4-12)28(19,25)26/h3-8,11H,1-2,9-10H2,(H,20,22) |
InChI-Schlüssel |
BPOAPINUOFFETI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


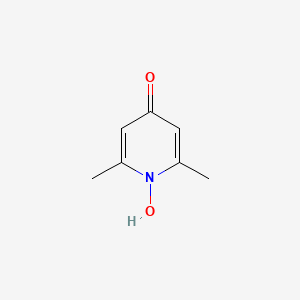
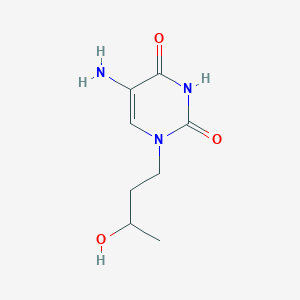

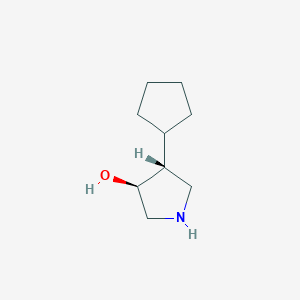
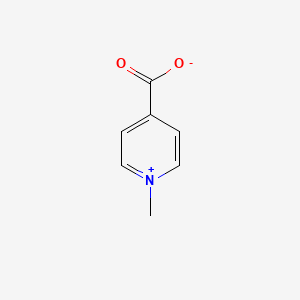
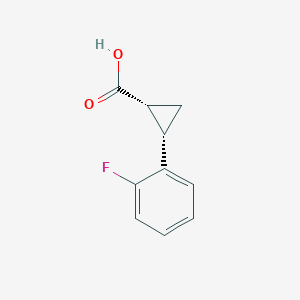
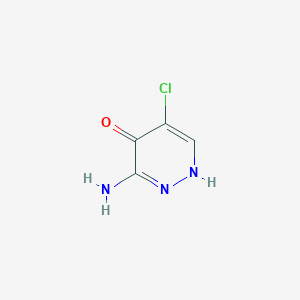


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
